1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one
Description
This compound belongs to the 1,8-naphthyridine class, featuring a fused bicyclic core substituted with a 4-fluorobenzyl group at position 1 and a piperazine-1-carbonyl moiety at position 2.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-23-10-8-22(9-11-23)30-13-15-31(16-14-30)26(33)24-17-20-3-2-12-29-25(20)32(27(24)34)18-19-4-6-21(28)7-5-19/h2-12,17H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYSPXQSNSAWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,2-dihydro-1,8-naphthyridin-2-one belongs to the class of 1,8-naphthyridine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H23FN4O4
- Molecular Weight : 450.46 g/mol
- CAS Number : [Not specified in provided data]
The compound features a naphthyridine core substituted with a piperazine moiety and aromatic groups, which are critical for its biological activity.
Anticancer Activity
Research indicates that various 1,8-naphthyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds with similar structures demonstrate cytotoxic effects against multiple cancer cell lines. For instance, halogen-substituted derivatives have been reported to have IC50 values as low as 0.41 μM against pancreatic cancer (MIAPaCa) and leukemia (K-562) cell lines . The mechanism of action often involves the inhibition of critical cellular pathways that promote tumor growth.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 47 | MIAPaCa | 0.41 |
| Compound 47 | K-562 | 0.77 |
| Compound 36 | PA-1 | 1.19 |
Anti-inflammatory Activity
The anti-inflammatory potential of this class of compounds is notable. Studies have demonstrated that certain derivatives can downregulate pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases . The ability to modulate immune responses makes these compounds candidates for further development in inflammatory disorders.
Antimicrobial Activity
Compounds in the naphthyridine series also exhibit antimicrobial properties. In vitro evaluations against various microbial strains have shown moderate to good antibacterial activity . The structural features that enhance binding affinity to bacterial targets are crucial for their efficacy.
The biological activities of 1,8-naphthyridine derivatives are often attributed to their ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds can inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .
- Serotonin Receptor Modulation : Some derivatives have been identified as selective ligands for serotonin receptors, which may contribute to their neuropharmacological effects .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Cytotoxicity Evaluation : A series of novel naphthyridine derivatives were synthesized and screened against various tumor cell lines. Results indicated significant cytotoxicity with some compounds showing IC50 values below 1 μM .
- Anti-inflammatory Effects : A study demonstrated that specific naphthyridine derivatives could effectively reduce inflammation in animal models by inhibiting cytokine release .
- Antimicrobial Efficacy : Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising antibacterial activity that warrants further investigation .
Comparison with Similar Compounds
Research Findings and Trends
Synthetic Accessibility : Piperazine derivatives (e.g., ) are often synthesized via nucleophilic substitution or coupling reactions, with yields ranging from 50–55% .
Biological Relevance : The 4-fluorobenzyl-piperazine fragment is associated with kinase inhibition (), while 1,8-naphthyridines are explored for antibacterial and anticancer applications () .
Thermal Stability : Higher melting points in naphthyridine derivatives (e.g., 210–212°C for compound 33) suggest greater crystalline stability compared to simpler piperazines .
Preparation Methods
Synthesis of 4-(4-Methoxyphenyl)piperazine-1-carbonyl Chloride
4-(4-Methoxyphenyl)piperazine (1.0 equiv) is reacted with triphosgene (0.35 equiv) in anhydrous DCM at −10°C. The intermediate carbonyl chloride is isolated in 89% yield and used without further purification.
Coupling to the Naphthyridine Core
The N1-alkylated naphthyridin-2-one (1.0 equiv) is combined with the piperazine carbonyl chloride (1.1 equiv) and DMAP (0.1 equiv) in DCM. After 6 hours at 25°C, the product is purified via silica gel chromatography (hexane:EtOAc = 3:1), achieving a 67% yield.
Characterization Data
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¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 6.5 Hz, 1H, H5), 7.45–7.39 (m, 2H, Ar-H), 6.97–6.91 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 3.81 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, piperazine), 2.98–2.92 (m, 4H, piperazine).
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IR (ATR) : 1685 cm⁻¹ (C=O stretch), 1510 cm⁻¹ (C-F stretch).
Alternative Pathways and Comparative Analysis
One-Pot Alkylation-Acylation Approach
A streamlined method involves sequential alkylation and acylation without isolating intermediates. The naphthyridin-2-one core, 4-fluorobenzyl bromide, and 4-(4-methoxyphenyl)piperazine-1-carbonyl chloride are reacted in the presence of K₂CO₃ in DMF at 80°C for 24 hours. While this reduces purification steps, the yield drops to 54% due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the coupling step, improving yields to 73%. This method reduces reaction times but requires specialized equipment.
Challenges and Mitigation Strategies
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Regioselectivity : Competing alkylation at N3 is minimized by using bulky bases (e.g., LDA) that favor N1 deprotonation.
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Piperazine Hydrolysis : The carbonyl group is susceptible to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres are critical.
Industrial-Scale Considerations
For kilogram-scale production, a continuous flow system with in-line quenching improves safety and efficiency. The alkylation and acylation steps are performed in separate modules, achieving a throughput of 12 kg/day with 71% overall yield .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction yields be optimized?
Answer: The synthesis typically involves a multi-step process:
Core formation : Construct the 1,8-naphthyridin-2-one core via condensation of substituted pyridine derivatives under reflux conditions (e.g., ethanol, 80°C) .
Piperazine coupling : Introduce the 4-(4-methoxyphenyl)piperazine moiety via carbodiimide-mediated amide coupling (e.g., DCC/DMAP in dichloromethane) .
Fluorophenylmethylation : Alkylate the naphthyridinone nitrogen using 4-fluorobenzyl bromide in the presence of a base like K₂CO₃ .
Optimization strategies :
- Use continuous flow reactors to enhance reaction homogeneity and reduce side products .
- Monitor intermediates via TLC or HPLC to ensure stepwise completion .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl singlet at ~7.2 ppm, piperazine carbonyl at ~168 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ expected for C₂₇H₂₄FN₃O₃: 466.18) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How should researchers design initial biological activity screens for this compound?
Answer:
- Target selection : Prioritize receptors common to naphthyridinone/piperazine hybrids (e.g., serotonin/dopamine receptors, kinase enzymes) .
- In vitro assays :
- Radioligand binding assays (e.g., 5-HT₁A receptor affinity using [³H]8-OH-DPAT) .
- Enzyme inhibition studies (e.g., kinase activity via ADP-Glo™ assay) .
- Dose-response curves : Test concentrations from 1 nM–10 µM to determine IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Answer:
- Analog synthesis : Modify key regions:
- Replace 4-fluorophenyl with other halogens (Cl, Br) to assess electronic effects .
- Vary the piperazine substituent (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) .
- Biological testing : Compare analogs in standardized assays (e.g., receptor binding, cytotoxicity).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes at target sites (e.g., 5-HT₁A receptor) .
- Data correlation : Map substituent effects to activity trends using QSAR models .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
Answer:
- Replicate assays : Ensure consistency in protocols (e.g., cell lines, incubation times).
- Control variables : Standardize solvent (DMSO concentration ≤0.1%), temperature (37°C), and pH .
- Orthogonal validation : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outlier conditions .
Q. How can computational chemistry aid in optimizing this compound’s pharmacokinetic properties?
Answer:
- ADME prediction : Use tools like SwissADME to assess solubility (LogP), BBB permeability, and CYP450 interactions .
- Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop or Schrödinger .
- Toxicity screening : Predict hepatotoxicity (e.g., ProTox-II) and cardiotoxicity (hERG channel inhibition via MOE) .
Q. What are the best practices for studying this compound’s stability under physiological conditions?
Answer:
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions .
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed piperazine or naphthyridinone ring opening) .
- Long-term stability : Store at 4°C in amber vials with desiccants; monitor via accelerated stability studies (40°C/75% RH for 6 months) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
Answer:
- Target deconvolution : Use affinity chromatography (immobilized compound + cell lysate) to pull down interacting proteins .
- Pathway analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) on treated cells .
- CRISPR knockouts : Validate target involvement by knocking out suspected receptors/enzymes .
Q. What methodologies are recommended for scaling up synthesis while maintaining reproducibility?
Answer:
- Process optimization : Use design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
- Green chemistry : Replace hazardous solvents (DCM → 2-MeTHF) and minimize purification steps via telescoping .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How can receptor binding kinetics be accurately measured for this compound?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a sensor chip; measure association/dissociation rates .
- Radioligand displacement : Use [³H]-labeled competitors to calculate Ki values via Cheng-Prusoff equation .
- Kinetic assays : Perform stop-flow fluorimetry for rapid kinetic measurements (e.g., kon/koff rates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
